molecular formula C8H7FO B162833 (R)-(4-Fluorophenyl)oxirane CAS No. 134356-73-3

(R)-(4-Fluorophenyl)oxirane

Cat. No.: B162833
CAS No.: 134356-73-3
M. Wt: 138.14 g/mol
InChI Key: ICVNPQMUUHPPOK-QMMMGPOBSA-N
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Description

“®-(4-Fluorophenyl)oxirane” is a type of oxirane, also known as an epoxide. Oxiranes are cyclic ethers with a three-membered ring consisting of two carbon atoms and one oxygen atom . They are highly reactive due to the substantial ring strain in their structure .


Molecular Structure Analysis

The molecular structure of oxiranes, such as “®-(4-Fluorophenyl)oxirane”, is characterized by a three-membered ring consisting of one oxygen atom and two carbon atoms . This triangular structure has substantial ring strain, making oxiranes highly reactive .


Chemical Reactions Analysis

Oxiranes are known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . These reactions can provide new routes to other heterocyclic ring systems and functional groups .


Physical and Chemical Properties Analysis

Oxiranes, including “®-(4-Fluorophenyl)oxirane”, are typically colorless and nonpolar . They often have low molecular weights and can be volatile . The physical and chemical properties of specific oxiranes can vary depending on their exact molecular structure .

Scientific Research Applications

Chiral Resolution Reagent

(R)-(4-Fluorophenyl)oxirane has been identified as a versatile reagent in the analysis of scalemic mixtures of amines. The compound reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening, forming diastereomeric products that are easily quantifiable via NMR and HPLC. This makes it a valuable tool in enantioselective synthesis and the study of chiral compounds (Rodríguez-Escrich et al., 2005).

Stereoselective Oxirane Formation

Studies have shown the efficacy of this compound in stereoselective oxirane formation. For example, it can be formed by reacting diazomethane with certain precursors under specific conditions, leading to products that are useful in synthesizing various chiral molecules (Arnone et al., 1995).

Synthesis of Fluorinated Compounds

The compound plays a role in the synthesis of various fluorinated chirons, which are crucial intermediates in organic synthesis. The stereoselective formation and subsequent ring opening of this compound by selected nucleophiles allow for the creation of several derivatives, useful in the preparation of biologically active molecules (Arnone et al., 1992).

Crystal Structure Analysis

Research involving this compound also extends to crystallography. The crystal structure of related compounds, such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, has been elucidated, which is significant in the synthesis of pharmaceutical ingredients. Understanding the crystal structure aids in the comprehension of stereochemistry and reactivity of these molecules (Rousselin et al., 2015).

Synthesis of 2-(Fluoromethyl)oxirane

Another application is in the synthesis of optically pure 2-(fluoromethyl)oxirane, which is achieved by a diastereoselective transfer of methylene from diazomethane. This method demonstrates efficient chirality transfer and has potential applications in creating fluorosubstituted organic molecules (Cavicchio et al., 1991).

Mechanism of Action

The ring-opening reactions of oxiranes generally take place by an S_N2 mechanism . This involves the attack of a nucleophile at the least substituted position of the oxirane, resulting in inversion of stereochemistry at this position .

Safety and Hazards

Safety data sheets for oxirane compounds indicate that they can pose various hazards. For example, they can be carcinogenic and extremely flammable . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Recent research has explored the biological activity and structural diversity of steroids and related isoprenoid lipids, with a particular focus on compounds containing an oxirane ring . These natural compounds are derived from fungi, fungal endophytes, as well as extracts of plants, algae, and marine invertebrates . The future directions in this field could involve further exploration of the biological activity of natural steroids containing an oxirane ring .

Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNPQMUUHPPOK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427480
Record name (R)-(4-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134356-73-3, 134356-74-4
Record name (R)-(4-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(4-Fluorophenyl)oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-(4-Fluorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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